2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide
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Overview
Description
2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide, also known as DME, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to selectively target and inhibit specific enzymes, making it a valuable tool for studying the biochemical and physiological effects of these enzymes.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide involves its ability to selectively target and inhibit specific enzymes. 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide works by binding to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a wide range of biochemical and physiological effects, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide can vary depending on the specific enzyme being targeted. Some of the effects that have been observed in scientific research studies include inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and modulation of various signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide in scientific research is its ability to selectively target and inhibit specific enzymes. This can provide valuable insights into the biochemical and physiological effects of these enzymes, which can be difficult to study using other methods. However, one limitation of using 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide is that it can be difficult to synthesize and purify, which can make it more expensive and time-consuming to use in lab experiments.
Future Directions
There are several future directions for the use of 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide in scientific research. One potential area of study is in the development of new cancer therapies that target specific enzymes involved in cell growth and proliferation. Another area of study is in the development of new methods for synthesizing and purifying 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide, which could make it more accessible and cost-effective for use in lab experiments. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide on specific enzymes, which could lead to new insights into the underlying mechanisms of various diseases and conditions.
Synthesis Methods
The synthesis of 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide is a complex process that involves several steps. One common method for synthesizing 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide involves the reaction of 3,4-dichloroaniline with 4-methylbenzoyl chloride to form an intermediate product. This intermediate product is then reacted with ethyl chloroformate to form the final product, 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide.
Scientific Research Applications
2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide has been used in a wide range of scientific research studies due to its ability to selectively target and inhibit specific enzymes. One area where 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide has been extensively studied is in the field of cancer research. 2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide has been shown to inhibit the growth of certain cancer cells by targeting specific enzymes involved in cell growth and proliferation.
properties
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-10-2-5-12(6-3-10)16(21)22-20-15(19)9-11-4-7-13(17)14(18)8-11/h2-8H,9H2,1H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTCBKHBIMQLRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-2-(3,4-dichlorophenyl)-N'-{[(4-methylphenyl)carbonyl]oxy}ethanimidamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.